molecular formula C13H12INO2 B12859941 Ethyl 4-iodo-2-methylquinoline-6-carboxylate

Ethyl 4-iodo-2-methylquinoline-6-carboxylate

Cat. No.: B12859941
M. Wt: 341.14 g/mol
InChI Key: IELVGIGYLYHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-iodo-2-methylquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound features an iodine atom at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position of the quinoline ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-2-methylquinoline-6-carboxylate typically involves the Friedländer reaction, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of 2-aminoacetophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. For this specific compound, 2-amino-5-iodoacetophenone is reacted with ethyl acetoacetate under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted quinoline derivatives.

    Oxidation and Reduction: Different oxidation states of the quinoline ring.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-iodo-2-methylquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-iodo-2-methylquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The iodine atom and the quinoline ring play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-methylquinoline-6-carboxylate
  • Ethyl 4-bromo-2-methylquinoline-6-carboxylate
  • Ethyl 4-fluoro-2-methylquinoline-6-carboxylate

Uniqueness

Ethyl 4-iodo-2-methylquinoline-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine make it a better leaving group in substitution reactions, enhancing the compound’s versatility in synthetic applications .

Properties

Molecular Formula

C13H12INO2

Molecular Weight

341.14 g/mol

IUPAC Name

ethyl 4-iodo-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H12INO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3

InChI Key

IELVGIGYLYHMTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.